REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])([CH3:4])([CH3:3])[CH3:2].[C:15](=S)=[S:16].N#CN>C1COCC1.CCN(CC)CC>[C:1]([O:5][C:6](=[O:14])[NH:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]=[C:15]=[S:16])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCCCCN)=O
|
Name
|
|
Quantity
|
896 μL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 4° C. for 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the volatiles the residue
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica eluting with ethyl acetate/cyclohexane 1:1
|
Type
|
CUSTOM
|
Details
|
The evaporation of the product fractions
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCCCN=C=S)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.24 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |